Fibronectin CS1 Peptide Inhibition of α4β1 Binding to VCAM-1: IC₅₀ Comparison with Recombinant HepII/IIICS
In a solid-phase receptor-ligand binding assay, Fibronectin CS1 Peptide potently inhibited the binding of recombinant soluble VCAM-1 to purified α4β1 integrin. The half-maximal inhibition (IC₅₀) required 13 μg/mL of CS1 peptide. In direct comparison, a higher concentration of CS1 peptide was required to inhibit binding of the recombinant HepII/IIICS region of fibronectin to the same integrin, with an IC₅₀ of 3 μg/mL [1]. This indicates that while CS1 is a potent inhibitor, the full HepII/IIICS domain exhibits a higher apparent affinity for α4β1 in this assay format.
| Evidence Dimension | Inhibition of recombinant VCAM-1 binding to α4β1 integrin vs. inhibition of recombinant HepII/IIICS binding |
|---|---|
| Target Compound Data | IC₅₀ = 13 μg/mL (for inhibiting VCAM-1 binding) |
| Comparator Or Baseline | IC₅₀ = 3 μg/mL (for inhibiting recombinant HepII/IIICS binding) |
| Quantified Difference | CS1 peptide is 4.3-fold less potent at inhibiting VCAM-1 binding than it is at inhibiting binding of the full HepII/IIICS domain |
| Conditions | Solid-phase receptor-ligand binding assay using purified α4β1 integrin |
Why This Matters
This direct quantitative comparison clarifies the potency of the minimal CS1 peptide sequence relative to the larger fibronectin fragment from which it is derived, guiding selection between the peptide and recombinant protein tools based on experimental sensitivity requirements.
- [1] Makarem R, Newham P, Askari JA, et al. Competitive binding of vascular cell adhesion molecule-1 and the HepII/IIICS domain of fibronectin to the integrin alpha 4 beta 1. J Biol Chem. 1994 Feb 11;269(6):4005-11. PMID: 7508437. View Source
